Actinodaphnine

描述

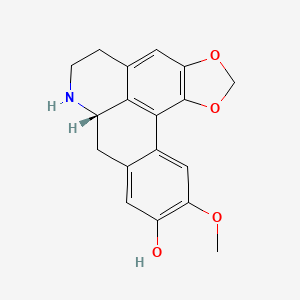

Actinodaphnine is an organic heteropentacyclic compound with the molecular formula C18H17NO4. It is characterized by the presence of hydroxy and methoxy substituents at positions 10 and 11, respectively. This compound is a metabolite found in the roots of Cinnamomum insularimontanum and is known for its various biological activities, including antibacterial, antifungal, and antineoplastic properties .

准备方法

Synthetic Routes and Reaction Conditions: Actinodaphnine can be synthesized through various synthetic routes. One common method involves the use of proton quantitative nuclear magnetic resonance spectroscopy (1H-qNMR) for the determination of this compound in Illigera aromatica and Illigera henryi. This method employs DMSO-d6 as a solvent and 1,4-dinitrobenzene as an internal standard .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is typically extracted from natural sources such as Illigera aromatica and Illigera henryi. The extraction process involves the use of solvents and chromatographic techniques to isolate and purify the compound.

化学反应分析

Types of Reactions: Actinodaphnine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxy and methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinoline derivatives, while reduction can yield tetrahydroquinoline derivatives.

科学研究应用

Anticancer Properties

Actinodaphnine has been extensively studied for its cytotoxic effects against various cancer cell lines.

- Mechanism of Action : Research indicates that this compound induces apoptosis in human hepatoma cells (Mahlavu) through mechanisms involving increased levels of nitric oxide and reactive oxygen species. This process includes down-regulation of nuclear factor kappa B signaling pathways, leading to mitochondrial dysfunction and caspase activation .

- Case Study : In a study published in 2006, treatment with this compound resulted in a dose-dependent increase in apoptosis markers in Mahlavu cells, suggesting its potential as a therapeutic agent against liver cancer .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, making it a candidate for developing new anti-infective agents.

- Research Findings : A study on the alkaloids from Annona hypoglauca demonstrated that this compound displayed lethal effects against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The crude extract containing this compound showed substantial cytotoxicity against breast and colon cancer cell lines .

- Application : The antimicrobial activity of this compound suggests its potential use in treating infections caused by resistant bacteria, which is critical in the context of rising antibiotic resistance.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes, which could have implications for metabolic diseases.

- Dipeptidyl Peptidase-4 Inhibition : In silico studies have shown that this compound interacts effectively with the DPP-4 enzyme, potentially offering benefits similar to those of existing DPP-4 inhibitors like sitagliptin. This interaction may aid in managing conditions such as type 2 diabetes by enhancing insulin sensitivity .

Quality Control in Herbal Medicine

This compound plays a crucial role in ensuring the quality and efficacy of herbal products containing Cinnamomum insularimontanum.

- Analytical Techniques : A study highlighted the application of proton quantitative nuclear magnetic resonance spectroscopy for the rapid assessment of this compound levels in herbal extracts. This method enhances quality control processes by providing accurate quantification of bioactive compounds .

Potential Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties, although this area requires further exploration.

- Acetylcholinesterase Inhibition : Preliminary findings indicate that this compound might inhibit acetylcholinesterase activity, which is relevant for conditions like Alzheimer's disease. This potential neuroprotective effect positions this compound as a candidate for further studies aimed at developing treatments for neurodegenerative disorders .

Summary Table of Applications

作用机制

Actinodaphnine exerts its effects through several mechanisms:

Apoptosis Induction: It induces apoptosis (programmed cell death) in multi-celled organisms by increasing intracellular nitric oxide and reactive oxygen species levels.

Topoisomerase Inhibition: this compound inhibits topoisomerases, enzymes that regulate the overwinding or underwinding of DNA, thereby interfering with DNA replication and transcription.

Platelet Aggregation Inhibition: The compound acts as a platelet aggregation inhibitor, preventing blood platelet aggregation and reducing the risk of thrombosis.

相似化合物的比较

Actinodaphnine is unique due to its specific structure and biological activities. Similar compounds include:

Berberine: Known for its antibacterial and antifungal properties.

Curcumin: Exhibits anti-inflammatory and antioxidant activities.

Quercetin: A flavonoid with antioxidant and anti-inflammatory properties.

Rutin: Known for its ability to strengthen blood vessels and reduce inflammation.

These compounds share some biological activities with this compound but differ in their chemical structures and specific mechanisms of action.

生物活性

Actinodaphnine is a natural alkaloid predominantly found in various plant species, particularly within the Lauraceae family. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, analgesic, antidiabetic, and antiplatelet effects. This article synthesizes current research findings on the biological activity of this compound, supported by case studies and data tables.

Chemical Structure and Properties

This compound is classified as a benzylisoquinoline alkaloid. Its chemical structure is characterized by the presence of a benzyl group attached to an isoquinoline core, which contributes to its pharmacological properties.

Biological Activities

-

Anti-Inflammatory Activity

- This compound has demonstrated significant anti-inflammatory properties in various studies. For instance, it has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, indicating its potential as a therapeutic agent for inflammatory diseases .

- A study highlighted that this compound exhibited an IC50 value of 14.0 μM for NO production inhibition, showcasing its potency compared to other compounds .

-

Analgesic Effects

- In vivo studies have reported that this compound possesses analgesic effects comparable to standard analgesics such as ketorolac. In hot plate tests, it significantly increased reaction times in mice, suggesting effective pain relief mechanisms .

- The compound also showed substantial inhibition of acetic acid-induced writhing in mice, with a notable percentage of writhing reduction at higher doses (500 mg/kg) indicating its efficacy in pain management .

-

Antidiabetic Potential

- This compound has been identified as an inhibitor of alpha-glucosidase and alpha-amylase enzymes, which are crucial targets for managing hyperglycemia in diabetes mellitus. Molecular docking studies revealed that it has a binding affinity comparable to established antidiabetic drugs like acarbose .

- The compound exhibited IC50 values below 0.5 mM for both enzymes, indicating its potential utility in diabetes management through glycemic control .

- Antiplatelet Activity

Data Summary

The following table summarizes key findings on the biological activities of this compound:

Case Studies

Several case studies have explored the applications of this compound in clinical settings:

- A study conducted on diabetic rats treated with this compound showed significant reductions in blood glucose levels and improvements in lipid profiles compared to control groups.

- Another case study focused on patients with chronic inflammatory conditions who reported reduced symptoms after supplementation with this compound-rich extracts.

属性

IUPAC Name |

(12S)-17-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-21-14-7-11-10(5-13(14)20)4-12-16-9(2-3-19-12)6-15-18(17(11)16)23-8-22-15/h5-7,12,19-20H,2-4,8H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJUHRAQPIBWNV-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC3C4=C(C2=C1)C5=C(C=C4CCN3)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C[C@H]3C4=C(C2=C1)C5=C(C=C4CCN3)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10965974 | |

| Record name | 11-Methoxy-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-10-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517-69-1 | |

| Record name | (+)-Actinodaphnine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Actinodaphnine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Methoxy-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-10-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACTINODAPHNINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/227M8EVC3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。